N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine
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Overview
Description
N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine is an organic compound characterized by the presence of a cyclohexane ring substituted with a but-3-yn-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine typically involves the reaction of 3-methylcyclohexanone with but-3-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous tetrahydrofuran (THF), at elevated temperatures. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at elevated pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of secondary or tertiary amines.
Scientific Research Applications
N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(But-3-YN-1-YL)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide
- 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine is unique due to its specific structural features, such as the presence of both an alkyne group and a cyclohexane ring.
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-but-3-ynyl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h1,10-12H,4-9H2,2H3 |
InChI Key |
BKAPTXMCLJOLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCCC#C |
Origin of Product |
United States |
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